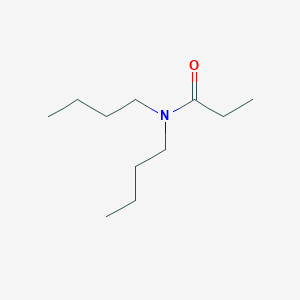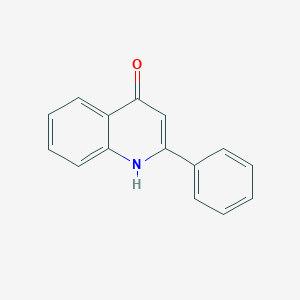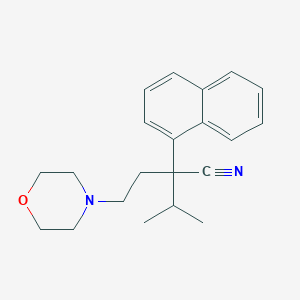
alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile, commonly known as WIN 55,212-2, is a synthetic cannabinoid compound that has been widely used in scientific research. It was first synthesized in the 1990s as a potential therapeutic agent for various medical conditions. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
WIN 55,212-2 acts as a potent agonist of cannabinoid receptors, particularly CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological effects. It also inhibits the reuptake of endocannabinoids, such as anandamide, which further enhances its effects.
Biochemische Und Physiologische Effekte
WIN 55,212-2 has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and appetite-stimulating effects. It has also been shown to have neuroprotective and anti-cancer properties. However, its effects can vary depending on the dose and route of administration.
Vorteile Und Einschränkungen Für Laborexperimente
WIN 55,212-2 has several advantages for lab experiments, including its potency, specificity, and well-characterized mechanism of action. It can also be easily synthesized and has a long shelf life. However, its use can be limited by its potential side effects, such as sedation, hypothermia, and tolerance development.
Zukünftige Richtungen
There are several future directions for research on WIN 55,212-2 and other synthetic cannabinoids. These include investigating their potential therapeutic effects in various medical conditions, developing new synthetic cannabinoids with improved pharmacological properties, and studying the long-term effects of chronic cannabinoid use. There is also a need for further research on the safety and potential risks associated with the use of synthetic cannabinoids.
Synthesemethoden
The synthesis of WIN 55,212-2 involves several chemical reactions, including the condensation of 2-naphthylacetonitrile with isopropylamine, followed by the reaction of the resulting imine with morpholine. The final product is obtained by reacting the intermediate with acetic anhydride and sodium acetate.
Wissenschaftliche Forschungsanwendungen
WIN 55,212-2 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain, inflammation, appetite, and mood regulation. It has also been used to investigate the potential therapeutic effects of cannabinoids in various medical conditions, such as cancer, epilepsy, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
1238-65-9 |
|---|---|
Produktname |
alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Molekularformel |
C21H26N2O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C21H26N2O/c1-17(2)21(16-22,10-11-23-12-14-24-15-13-23)20-9-5-7-18-6-3-4-8-19(18)20/h3-9,17H,10-15H2,1-2H3 |
InChI-Schlüssel |
OGRZCCCGYFWIDL-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Synonyme |
α-Isopropyl-α-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






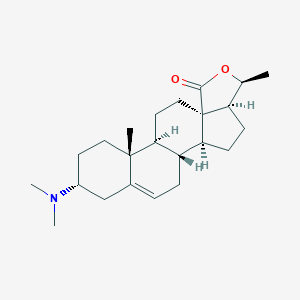

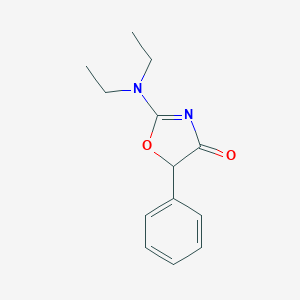
![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)


